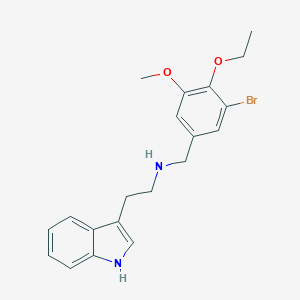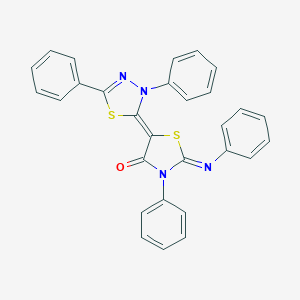
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine, also known as BEME, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine is not fully understood, but it is believed to act through multiple pathways. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine also activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antidepressant-like effects, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to increase the expression of antioxidant enzymes and reduce oxidative stress. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine is relatively unstable and can degrade over time, which can pose a challenge for long-term studies.
Orientations Futures
There are several potential future directions for research on N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine. One area of interest is the development of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine-based therapies for neurological disorders such as Parkinson's disease and depression. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antidepressant-like effects of N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine in order to maximize its therapeutic potential.
Méthodes De Synthèse
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine can be synthesized through a multi-step process involving the reaction of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with indole-3-ethylamine. The resulting compound can then be reduced to yield N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine.
Applications De Recherche Scientifique
N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. In vitro studies have shown that N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has a neuroprotective effect and can increase the production of dopamine, a neurotransmitter that is deficient in Parkinson's disease. N-(3-bromo-4-ethoxy-5-methoxybenzyl)-2-(1H-indol-3-yl)ethanamine has also been shown to have antidepressant-like effects in animal models.
Propriétés
Formule moléculaire |
C20H23BrN2O2 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H23BrN2O2/c1-3-25-20-17(21)10-14(11-19(20)24-2)12-22-9-8-15-13-23-18-7-5-4-6-16(15)18/h4-7,10-11,13,22-23H,3,8-9,12H2,1-2H3 |
Clé InChI |
WPMZQDMFAYCAJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Br)CNCCC2=CNC3=CC=CC=C32)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1Br)CNCCC2=CNC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![1,3,5-triphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283104.png)
![1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283105.png)
![Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 7-anilino-1-(4-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283112.png)
![2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283115.png)
![2-(Phenylazo)-3-(2-naphthyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283116.png)
![Ethyl 8,9-dimethoxy-3-methyl-2-[(4-methylphenyl)diazenyl]-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B283118.png)
![Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)